N-(3,4-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
CAS No.: 946255-68-1
Cat. No.: VC11942988
Molecular Formula: C20H13F5N2O2
Molecular Weight: 408.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946255-68-1 |
|---|---|
| Molecular Formula | C20H13F5N2O2 |
| Molecular Weight | 408.3 g/mol |
| IUPAC Name | N-(3,4-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H13F5N2O2/c21-16-8-7-14(10-17(16)22)26-18(28)15-2-1-9-27(19(15)29)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,26,28) |
| Standard InChI Key | KVGHFSMFQLHMOP-UHFFFAOYSA-N |
| SMILES | C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)CC3=CC=C(C=C3)C(F)(F)F |
| Canonical SMILES | C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)CC3=CC=C(C=C3)C(F)(F)F |
Introduction
N-(3,4-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound featuring a dihydropyridine core with multiple functional groups. It includes a 3,4-difluorophenyl group and a trifluoromethyl phenyl substituent, which contribute to its potential biological activity and chemical reactivity. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the molecule, making it a candidate for various pharmacological applications.
Synthetic Routes
Several synthetic routes can be employed to produce compounds with similar structures, often involving multi-step reactions that require careful control of reaction conditions to achieve high yields and purity. Common methods include acid-catalyzed reactions and the use of microwave-assisted synthesis for efficiency and selectivity .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)-1,3-dihydropyridine-5-carboxamide | Trifluoromethoxy and trifluoromethyl groups | Antimicrobial |
| N-[2-[1-(3,4-difluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan]] | Triazaspiro structure | Anticancer |
| 5-(2-amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-pyridinedicarboxamide | Amino and oxo groups | Enzyme inhibitor |
Challenges and Future Directions
One of the challenges in developing compounds like N-(3,4-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is their rapid metabolism and potential for first-pass effects, as seen in similar compounds . Future research should focus on optimizing synthetic routes, improving metabolic stability, and exploring their interaction with biological targets to unlock their therapeutic potential.
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